molecular formula C8H14O3 B13334383 2,8-Dioxaspiro[4.5]decan-6-ol

2,8-Dioxaspiro[4.5]decan-6-ol

Katalognummer: B13334383
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: FBYCXPCFRNBLOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Dioxaspiro[45]decan-6-ol is a chemical compound with a unique spirocyclic structure It is characterized by a bicyclic framework where two oxygen atoms are incorporated into the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dioxaspiro[4.5]decan-6-ol typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the reaction of 2-acetylcyclohexanone with ethylene glycol to form an ethylene ketal intermediate. This intermediate undergoes hydrazone formation followed by iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. The final step involves aminocarbonylation in the presence of a palladium-phosphine precatalyst to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2,8-Dioxaspiro[4.5]decan-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions on the ring system.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for aminocarbonylation, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,8-Dioxaspiro[4.5]decan-6-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,8-Dioxaspiro[4.5]decan-6-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The spirocyclic structure may allow it to bind to certain enzymes or receptors, influencing their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,8-Dioxaspiro[45]decan-6-ol is unique due to its specific spirocyclic structure and the position of the oxygen atoms

Eigenschaften

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

2,8-dioxaspiro[4.5]decan-6-ol

InChI

InChI=1S/C8H14O3/c9-7-5-10-3-1-8(7)2-4-11-6-8/h7,9H,1-6H2

InChI-Schlüssel

FBYCXPCFRNBLOQ-UHFFFAOYSA-N

Kanonische SMILES

C1COCC(C12CCOC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.